molecular formula C10H8ClNO2 B1410995 2-(But-2-ynyloxy)isonicotinoyl chloride CAS No. 1936621-09-8

2-(But-2-ynyloxy)isonicotinoyl chloride

Cat. No.: B1410995
CAS No.: 1936621-09-8
M. Wt: 209.63 g/mol
InChI Key: YSTBXTDQMQURFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(But-2-ynyloxy)isonicotinoyl chloride is a chemical compound with the molecular formula C10H8ClNO2 and a molecular weight of 209.63 g/mol . This compound is known for its unique structure, which includes an isonicotinoyl chloride moiety linked to a but-2-ynyloxy group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-(But-2-ynyloxy)isonicotinoyl chloride typically involves the reaction of isonicotinoyl chloride with but-2-yn-1-ol under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Chemical Reactions Analysis

2-(But-2-ynyloxy)isonicotinoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-(But-2-ynyloxy)isonicotinoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(But-2-ynyloxy)isonicotinoyl chloride involves its ability to react with various functional groups. In biological systems, it can modify hydroxyl groups on steroids, enhancing their detection and analysis . The molecular targets and pathways involved depend on the specific application and the nature of the biomolecules it interacts with.

Comparison with Similar Compounds

2-(But-2-ynyloxy)isonicotinoyl chloride can be compared with other isonicotinoyl derivatives, such as isonicotinoyl hydrazones . These compounds share a common isonicotinoyl moiety but differ in their functional groups and applications. For example, isonicotinoyl hydrazones are known for their antimycobacterial activity, while this compound is more commonly used in chemical synthesis and derivatization reactions.

Similar compounds include:

Properties

IUPAC Name

2-but-2-ynoxypyridine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-2-3-6-14-9-7-8(10(11)13)4-5-12-9/h4-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTBXTDQMQURFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=NC=CC(=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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